1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822893
InChI: InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3
SMILES:
Molecular Formula: C9H8Cl2F2O2
Molecular Weight: 257.06 g/mol

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

CAS No.:

Cat. No.: VC18822893

Molecular Formula: C9H8Cl2F2O2

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene -

Specification

Molecular Formula C9H8Cl2F2O2
Molecular Weight 257.06 g/mol
IUPAC Name 1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene
Standard InChI InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3
Standard InChI Key OZCMROVBSFSVQW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with substituents at the 1, 2, 3, and 5 positions:

  • 1- and 2-positions: Chlorine atoms, which induce electron-withdrawing effects and steric hindrance.

  • 3-position: A difluoromethoxy group (OCF2H\text{OCF}_2\text{H}), contributing to lipophilicity and metabolic stability.

  • 5-position: An ethoxy group (OCH2CH3\text{OCH}_2\text{CH}_3), enhancing solubility in organic solvents .

The spatial arrangement of these groups is critical to the molecule’s reactivity, as demonstrated by its InChI Key XBPYHVBWPYPBOY-UHFFFAOYSA-N, which uniquely encodes its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H8Cl2F2O2\text{C}_9\text{H}_8\text{Cl}_2\text{F}_2\text{O}_2
Molecular Weight257.06 g/mol
CAS Number1804516-46-8
Purity≥98% (HPLC)
SolubilityOrganic solvents (e.g., DCM, THF); insoluble in water

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via sequential functionalization of a benzene precursor:

  • Halogenation: Chlorination at positions 1 and 2 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under Friedel-Crafts conditions.

  • Etherification:

    • Introduction of the difluoromethoxy group via nucleophilic substitution with OCF2H\text{OCF}_2\text{H}-generating reagents (e.g., chlorodifluoromethyl sulfones) .

    • Ethoxy group installation using ethyl bromide in the presence of a base (e.g., K2 _2CO3_3).

Key Reaction: Difluoromethoxy Group Installation

Ar-OH+PhSO2CF2ClBaseAr-OCF2H+PhSO2Cl\text{Ar-OH} + \text{PhSO}_2\text{CF}_2\text{Cl} \xrightarrow{\text{Base}} \text{Ar-OCF}_2\text{H} + \text{PhSO}_2\text{Cl}

This step, adapted from difluorocarbene chemistry , highlights the use of non-ozone-depleting reagents to minimize environmental impact.

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve yield in etherification.
    Proprietary methods often optimize solvent selection (e.g., DMF or toluene) and reaction temperatures (80–120°C) to achieve >90% purity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of bioactive molecules:

  • Antimicrobial Agents: The difluoromethoxy group enhances membrane permeability in quinolone derivatives.

  • Kinase Inhibitors: Ethoxy and chloro substituents modulate binding affinity to ATP pockets.

Agrochemical Development

Its lipophilicity makes it suitable for pesticide formulations:

  • Herbicides: Acts as a scaffold for inhibitors of acetolactate synthase (ALS) .

  • Fungicides: Chlorine atoms disrupt fungal cell wall synthesis via halogen bonding.

Materials Science

  • Liquid Crystals: The rigid aromatic core and polar substituents enable tunable mesophase behavior.

  • Polymer Additives: Enhances flame retardancy in polycarbonates.

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies explore electrochemical methods to reduce reliance on toxic chlorinating agents . For example, paired electrolysis enables chlorine generation in situ, minimizing waste.

Computational Modeling

Density functional theory (DFT) calculations predict regioselectivity in further functionalization, guiding the design of derivatives with enhanced bioactivity.

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